molecular formula C10H13NO3 B3034044 1-(3-Amino-4,5-dimethoxyphenyl)ethanone CAS No. 134611-49-7

1-(3-Amino-4,5-dimethoxyphenyl)ethanone

Cat. No. B3034044
CAS RN: 134611-49-7
M. Wt: 195.21 g/mol
InChI Key: KUCAVFQKKTZISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-4,5-dimethoxyphenyl)ethanone, also known as 3-Amino-4,5-dimethoxyphenyl ethanone, is a chemical compound that is widely used in scientific research. It is a derivative of phenethylamine, an important structural component of many drugs and neurotransmitters. This compound has been studied for its potential use in a variety of applications, including drug development, biochemistry, and pharmacology.

Scientific Research Applications

Pyrolysis Products Investigation

The study of pyrolysis products of related substances, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), offers insights into the stability and potential degradation products when exposed to heat. This is crucial for understanding the chemical behavior under different conditions (Texter et al., 2018).

Identification and Synthesis

Research includes identifying and synthesizing analogs of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone, such as bk-2C-B. Various analytical techniques, including spectroscopy and chromatography, are used for this purpose, providing a foundation for further chemical and pharmaceutical investigations (Power et al., 2015).

Photochemical Studies

Investigating the photochemical behavior of similar compounds, like 1,2-di(3',4'-dimethoxyphenyl)ethanone, is essential for understanding the interaction of these compounds with light, which has implications in fields such as photodynamic therapy and photochemistry (Castellan et al., 1990).

Synthesis of Derivatives

Synthesis of derivatives, such as 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, is an area of interest. These derivatives have potential applications in various fields, including medicinal chemistry and materials science (Li Hong-xia, 2007).

Antimicrobial Activity

Some derivatives, like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, have been synthesized and tested for antimicrobial properties. These studies are significant in the development of new pharmaceuticals and antibacterial agents (Wanjari, 2020).

Anti-inflammatory and Antioxidant Studies

Investigating the anti-inflammatory and antioxidant properties of related compounds, such as 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone, provides insights into their potential therapeutic applications (Bandgar et al., 2009).

Crystallographic and Vibrational Studies

X-ray diffraction and vibrational spectroscopy studies, as done on compounds like 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, help in understanding the molecular structure and properties, crucial for drug design and material science applications (Kumar et al., 2015).

properties

IUPAC Name

1-(3-amino-4,5-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCAVFQKKTZISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

11.3 g of tin dichloride dihydrate are added to 2.25 g of 3',4'-dimethoxy-5'-nitroacetophenone dissolved in 50 ml of ethanol, whereupon the mixture is stirred at 75° for 30 minutes. Thereupon, the reaction mixture is poured on to 100 g of ice, neutralized with about 300 ml of saturated sodium hydrogen carbonate solution and treated with 150 ml of methylene chloride. The mixture is filtered and the methylene chloride phase is separated. This is dried over sodium sulfate and evaporated, and the residue is recrystallized from ether/petroleum ether. There is obtained 5'-amino-3',4'-dimethoxyacetophenone of m.p. 63°-65°.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Amino-4,5-dimethoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Amino-4,5-dimethoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-Amino-4,5-dimethoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Amino-4,5-dimethoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-Amino-4,5-dimethoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-Amino-4,5-dimethoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.